molecular formula C11H17NO B13328708 4-(1-Aminopropyl)-2,3-dimethylphenol

4-(1-Aminopropyl)-2,3-dimethylphenol

Cat. No.: B13328708
M. Wt: 179.26 g/mol
InChI Key: ACAFMLCKFMQMHW-UHFFFAOYSA-N
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Description

4-(1-Aminopropyl)-2,3-dimethylphenol is an organic compound characterized by the presence of an aminopropyl group attached to a dimethylphenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminopropyl)-2,3-dimethylphenol typically involves the alkylation of 2,3-dimethylphenol with 1-bromopropane, followed by the introduction of an amino group through a nucleophilic substitution reaction. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled reaction environments can further enhance the production process, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminopropyl)-2,3-dimethylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, typically in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions include various substituted phenols, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(1-Aminopropyl)-2,3-dimethylphenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 4-(1-Aminopropyl)-2,3-dimethylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Aminopropyl)-3-methylphenol
  • 4-(1-Aminopropyl)-2-methylphenol
  • 4-(1-Aminopropyl)-2,3-dimethylbenzene

Uniqueness

4-(1-Aminopropyl)-2,3-dimethylphenol is unique due to the specific positioning of the aminopropyl and dimethyl groups on the phenol ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

4-(1-aminopropyl)-2,3-dimethylphenol

InChI

InChI=1S/C11H17NO/c1-4-10(12)9-5-6-11(13)8(3)7(9)2/h5-6,10,13H,4,12H2,1-3H3

InChI Key

ACAFMLCKFMQMHW-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C(=C(C=C1)O)C)C)N

Origin of Product

United States

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